1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one
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Overview
Description
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one is a chemical compound that features a pyrimidine ring, a pyrrolidine ring, and a phenylbutanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one typically involves the reaction of 5-chloropyrimidine with a pyrrolidine derivative under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium methoxide (NaOMe). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: Shares the pyrimidine ring but lacks the pyrrolidine and phenylbutanone moieties.
5-Fluoropyrimidine: Another pyrimidine derivative with different substituents.
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one: Similar structure but with a different alkyl chain.
Uniqueness
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition, including a chlorinated pyrimidine moiety and a pyrrolidine ring, which may confer distinct pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H20ClN3O2, with a molecular weight of approximately 335.8 g/mol. The presence of the chlorine atom in the pyrimidine ring enhances its reactivity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C16H20ClN3O2 |
Molecular Weight | 335.8 g/mol |
CAS Number | 2034299-66-4 |
Chemical Structure | Chemical Structure |
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors that are crucial in various biological pathways:
Molecular Targets:
- Kinases: The compound may inhibit specific kinases involved in cell signaling pathways.
- G-protein Coupled Receptors (GPCRs): It may modulate the activity of GPCRs, influencing cellular responses.
Biological Pathways:
By binding to these targets, the compound can affect pathways related to cell growth, differentiation, and apoptosis, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
Biological Activity
Research indicates that derivatives of this compound exhibit various biological activities:
Antiviral Properties:
Studies have shown that similar compounds can inhibit viral replication by targeting viral enzymes, suggesting potential applications in antiviral drug development.
Anticancer Activity:
Preliminary studies indicate that the compound may induce apoptosis in cancer cells through modulation of key signaling pathways. For instance, it may affect the MAPK/ERK pathway, which is often dysregulated in tumors.
Anti-inflammatory Effects:
The compound's ability to inhibit cyclooxygenase (COX) enzymes has been noted, which could lead to reduced inflammation and pain relief.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
-
Study on Anticancer Activity:
- Researchers synthesized analogs of the compound and tested them against various cancer cell lines.
- Results indicated significant cytotoxic effects, particularly in breast and lung cancer cells.
-
Investigation into Antiviral Activity:
- A study evaluated the efficacy of related compounds against HIV.
- The results showed that certain derivatives inhibited HIV reverse transcriptase, suggesting a mechanism for antiviral activity.
-
Evaluation of Anti-inflammatory Properties:
- In vitro assays demonstrated that the compound reduced COX enzyme activity.
- Animal models further confirmed its efficacy in reducing inflammation-related symptoms.
Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-15-11-20-18(21-12-15)24-16-9-10-22(13-16)17(23)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,11-12,16H,4,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJFBXPFGBPFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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